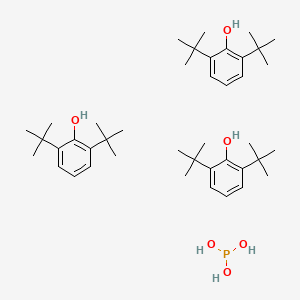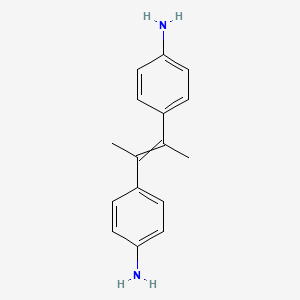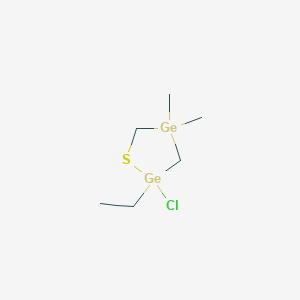
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is an organogermanium compound that features a thiadigermolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane typically involves the reaction of germanium tetrachloride with ethyl and dimethyl-substituted thiol compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germanium hydrides.
Substitution: Substituted thiadigermolane derivatives with different functional groups.
Scientific Research Applications
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The thiadigermolane ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadisilane: Similar structure but with silicon atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadistannane: Contains tin atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadiphospholane: Features phosphorus atoms in the ring structure.
Uniqueness
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is unique due to the presence of germanium atoms in its ring structure. This imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its silicon and tin analogs. The germanium atoms also contribute to the compound’s potential biological activity and applications in advanced materials.
Properties
CAS No. |
90754-09-9 |
|---|---|
Molecular Formula |
C6H15ClGe2S |
Molecular Weight |
300.0 g/mol |
IUPAC Name |
2-chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane |
InChI |
InChI=1S/C6H15ClGe2S/c1-4-9(7)5-8(2,3)6-10-9/h4-6H2,1-3H3 |
InChI Key |
WKJMHSTYRMHISE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]1(C[Ge](CS1)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


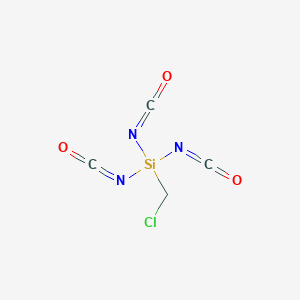
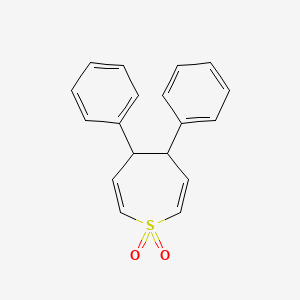
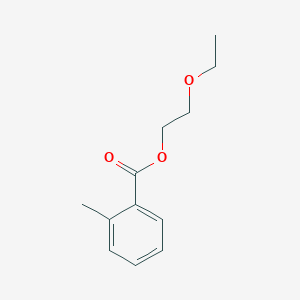
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
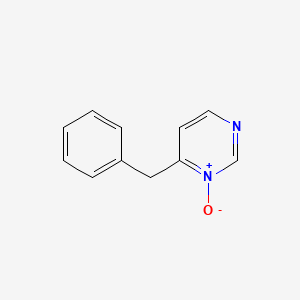
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
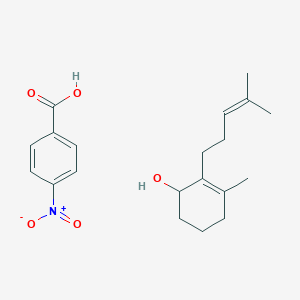
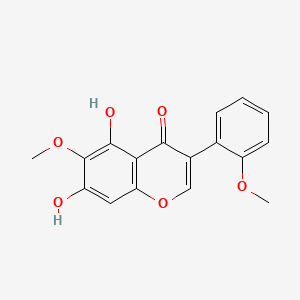
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
